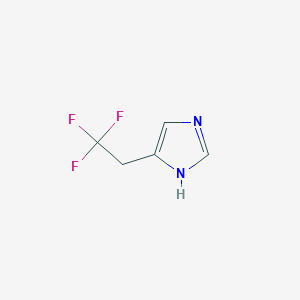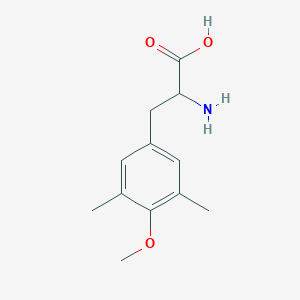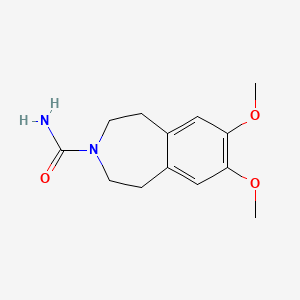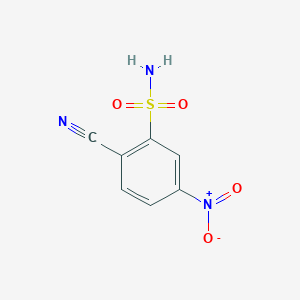
2-Cyano-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H5N3O4S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO2), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-nitrobenzenesulfonamide typically involves the nitration of 2-cyanobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cyclization: Cyclization reactions may require specific catalysts or conditions, such as acidic or basic environments.
Major Products Formed
Reduction: The major product is 2-amino-5-cyanobenzenesulfonamide.
Substitution: Various substituted derivatives of this compound can be formed depending on the nucleophile used.
Cyclization: Heterocyclic compounds with potential biological activity can be synthesized.
Aplicaciones Científicas De Investigación
2-Cyano-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-4-nitrobenzenesulfonamide
- 2-Cyano-3-nitrobenzenesulfonamide
- 2-Cyano-5-nitrobenzenesulfonyl chloride
Uniqueness
2-Cyano-5-nitrobenzenesulfonamide is unique due to the specific positioning of the cyano and nitro groups on the benzene ring, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups (cyano and nitro) makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C7H5N3O4S |
|---|---|
Peso molecular |
227.20 g/mol |
Nombre IUPAC |
2-cyano-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)3-7(5)15(9,13)14/h1-3H,(H2,9,13,14) |
Clave InChI |
UNYGGZHCJZZTDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


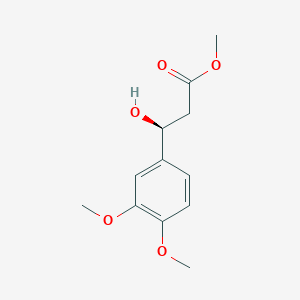
![Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)
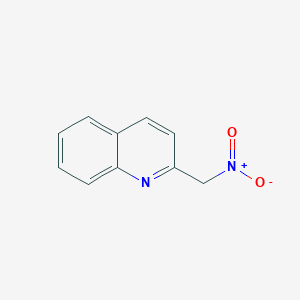
![N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)
![1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid](/img/structure/B13593230.png)
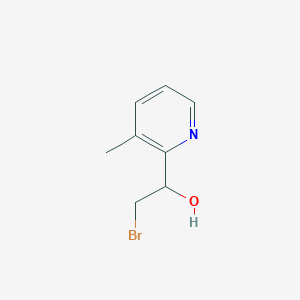
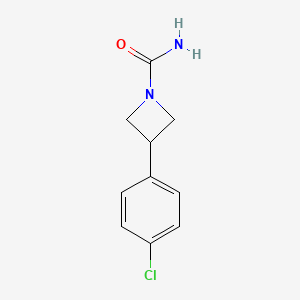
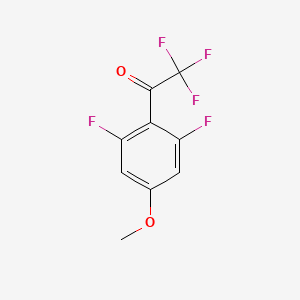
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
